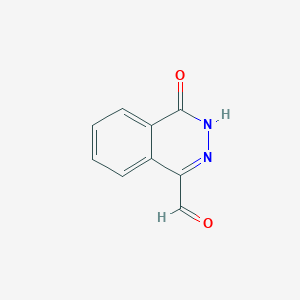

Phthalazin-1(2h)-one-4-carbaldehyde

Descripción general

Descripción

Phthalazin-1(2h)-one is a privileged building block for drug development . It possesses a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antiasthmatic, antihistaminic, antihypertensive, antithrombotic, antidepressant, anti-inflammatory, and analgesic effects .

Synthesis Analysis

Phthalazin-1(2h)-one derivatives have been synthesized using various methods. For instance, two series of phthalazinone-dithiocarbamate hybrids were synthesized via the corresponding aminoalkyl phthalazinone derivatives and using a one-pot reaction with carbon disulfide, anhydrous H3PO4, and different benzyl or propargyl bromides . Another study described the synthesis of substituted phthalazin-1(2h)-ones acting as antifungal agents .Chemical Reactions Analysis

Phthalazin-1(2h)-one derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel cholinesterase inhibitors . They have also been used in the synthesis of potential anticancer agents .Physical and Chemical Properties Analysis

The physical and chemical properties of Phthalazin-1(2h)-one have been analyzed in several studies . For example, one study reported the IR spectrum of a derivative of Phthalazin-1(2h)-one .Mecanismo De Acción

Direcciones Futuras

The future directions for research on Phthalazin-1(2h)-one-4-carbaldehyde could include further exploration of its potential as a drug, particularly in the context of its anticancer and other pharmacological activities . Additionally, more research could be done to better understand its safety profile and to optimize its synthesis process .

Propiedades

Número CAS |

116286-87-4 |

|---|---|

Fórmula molecular |

C9H6N2O2 |

Peso molecular |

174.16 g/mol |

Nombre IUPAC |

4-oxo-3H-phthalazine-1-carbaldehyde |

InChI |

InChI=1S/C9H6N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-5H,(H,11,13) |

Clave InChI |

PBJJLZYNPLMYDZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NNC2=O)C=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[tert-butyl(dimethyl)silyl]oxy]-N-methoxy-N-methylbenzamide](/img/structure/B8283958.png)

![3-[2-(Benzyloxy)-5-fluorophenyl]-2,2-dichlorocyclobutanone](/img/structure/B8283996.png)

![5,5-Diethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid](/img/structure/B8284039.png)